ethyl 2,4-dimethyl-5-{[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 2,4-dimethyl-5-{[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}-1H-pyrrole-3-carboxylate is a complex organic compound with a molecular formula of C22H22N4O3S and a molecular weight of 422.51 g/mol . This compound is notable for its unique structure, which includes a triazoloquinoline moiety linked to a pyrrole ring via a sulfanylacetyl group. It is primarily used in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of ethyl 2,4-dimethyl-5-{[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}-1H-pyrrole-3-carboxylate involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazoloquinoline moiety: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the sulfanylacetyl group: This involves the reaction of the triazoloquinoline with a suitable sulfanylacetylating agent.
Formation of the pyrrole ring: This step involves the cyclization of the intermediate product with appropriate reagents to form the pyrrole ring.
Chemical Reactions Analysis
Ethyl 2,4-dimethyl-5-{[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2,4-dimethyl-5-{[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}-1H-pyrrole-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl 2,4-dimethyl-5-{[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The triazoloquinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Ethyl 2,4-dimethyl-5-{[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}-1H-pyrrole-3-carboxylate can be compared with similar compounds such as:
- Ethyl 2,4-dimethyl-5-{[(1,2,4-triazolo[3,4-b][1,3]benzothiazol-3-yl)sulfanyl]acetyl}-1H-pyrrole-3-carboxylate .
- Ethyl 4,5-dimethyl-2-{[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino-3-thiophenecarboxylate .
- Ethyl 2-{[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino-5-phenyl-3-thiophenecarboxylate .
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical and biological properties.
Properties
IUPAC Name |
ethyl 2,4-dimethyl-5-[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-5-29-21(28)19-13(3)20(23-14(19)4)17(27)11-30-22-25-24-18-10-12(2)15-8-6-7-9-16(15)26(18)22/h6-10,23H,5,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEHFBNOYQVHMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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